3-chloro-6-hydrazinylPyridazine hydrochloride

Descripción general

Descripción

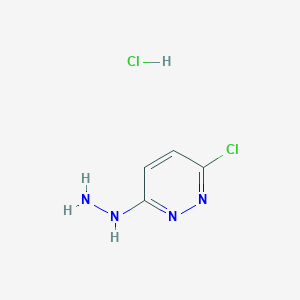

3-chloro-6-hydrazinylPyridazine hydrochloride is a chemical compound with the molecular formula C4H6Cl2N4 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-chloro-6-hydrazinylPyridazine hydrochloride can be synthesized from 3,6-dichloropyridazine. The synthesis involves the reaction of 3,6-dichloropyridazine with hydrazine in a suitable solvent such as methanol or acetonitrile. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-6-hydrazinylPyridazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 3 can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions.

Condensation Reactions: The compound can form hydrazones and other derivatives through condensation with carbonyl compounds.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Carbonyl Compounds: Such as aldehydes or ketones for condensation reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used.

Oxidized or Reduced Derivatives: Depending on the specific redox conditions.

Hydrazones: Formed through condensation with carbonyl compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Building Block for Heterocycles

3-Chloro-6-hydrazinylpyridazine hydrochloride serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution, oxidation, and condensation, makes it a versatile reagent in organic synthesis. For instance, the chlorine atom at position 3 can be substituted by different nucleophiles, allowing for the creation of diverse derivatives that may exhibit enhanced properties or novel functionalities.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses notable antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against various microbial strains, including Cryptosporidium species, which are responsible for severe gastrointestinal infections. The compound exhibited effective concentrations (EC50) ranging from approximately 0.2 to 6 μM against Cryptosporidium hominis and Cryptosporidium parvum, suggesting its potential as a therapeutic agent in treating cryptosporidiosis .

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve the formation of covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. Additionally, its capacity to participate in redox reactions could lead to the generation of reactive oxygen species, further contributing to its biological activity.

Medicinal Chemistry

Drug Development Potential

The compound is being explored as a precursor for developing new pharmacologically active agents. Its structural modifications have been linked to improved biological activities, making it a candidate for further investigation in drug development programs. For example, derivatives with specific substituents on the pyridazine ring have shown enhanced potency against target pathogens .

Case Studies

-

Anticryptosporidial Activity

In a comparative study against standard treatments for Cryptosporidium infections, this compound demonstrated superior efficacy compared to nitazoxanide in eliminating parasites from cell cultures. This suggests its potential role as a new therapeutic option for treating cryptosporidiosis, particularly in immunocompromised patients . -

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that specific modifications to the hydrazine and chlorine substituents can either enhance or diminish biological activity. For instance, introducing different aryl groups at designated positions on the pyridazine scaffold has been shown to alter both potency and selectivity against various pathogens .

Mecanismo De Acción

The mechanism of action of 3-chloro-6-hydrazinylPyridazine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species or altering cellular redox states .

Comparación Con Compuestos Similares

Similar Compounds

3,6-Dichloropyridazine: The precursor for the synthesis of 3-chloro-6-hydrazinylPyridazine hydrochloride.

3-chloro-6-hydrazinopyridazine: The base compound without the hydrochloride salt.

6-chloropyridazin-3-yl hydrazine: Another derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydrazinyl group on the pyridazine ring.

Actividad Biológica

3-Chloro-6-hydrazinylpyridazine hydrochloride, a compound with the chemical formula C4H5ClN4, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Weight : 144.56 g/mol

- CAS Number : 17284-97-8

- InChI Key : FXYQRYGWWZKUFV-UHFFFAOYSA-N

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 3

- Log P (octanol-water partition coefficient) : 0.42

Antiparasitic Activity

One of the notable biological activities of this compound is its antiparasitic effect, particularly against Cryptosporidium species. A study reported that derivatives of this compound exhibited promising activity against Cryptosporidium hominis and Cryptosporidium parvum, with effective concentrations (EC50) ranging from approximately 0.2 to 6 μM .

The mechanism of action appears to involve interference with the late-stage development of the parasite, as evidenced by time-kill assays that demonstrated rapid elimination of parasites in vitro . The compound's structural modifications significantly influenced its potency, highlighting the importance of specific substituents on the pyridazine ring.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the hydrazine and chlorine substituents can enhance or diminish biological activity. For instance, the introduction of different aryl groups at specific positions on the pyridazine scaffold has been shown to alter both potency and selectivity against various Cryptosporidium species .

Table 1: Structure-Activity Relationships of 3-Chloro-6-Hydrazinylpyridazine Derivatives

| Compound ID | Substituent | EC50 (μM) | Notes |

|---|---|---|---|

| 1 | None | ~6 | Baseline activity |

| 2 | 3,4-Dichlorophenyl | ~0.56 | Enhanced activity |

| 12a | Aryl acetamide | ~0.2 | Superior potency |

Study on Anticryptosporidial Activity

In a comparative study, researchers evaluated the efficacy of this compound against standard treatments for Cryptosporidium infections. The compound was found to be more effective than nitazoxanide in eliminating parasites in cell cultures, suggesting it may offer a new therapeutic avenue for treating cryptosporidiosis, particularly in immunocompromised patients .

In Vivo Efficacy

Further investigations into its pharmacokinetics revealed that certain analogs provided prolonged exposure in the intestinal environment, which is critical for achieving effective concentrations against intestinal parasites .

Propiedades

IUPAC Name |

(6-chloropyridazin-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4.ClH/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIMMNBPODEAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474501 | |

| Record name | AGN-PC-00HMCX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856847-88-6 | |

| Record name | AGN-PC-00HMCX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.